molecular formula C12H17NO2S B2680446 N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide CAS No. 883003-32-5

N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide

Cat. No. B2680446
CAS RN: 883003-32-5
M. Wt: 239.33
InChI Key: IOIDSZXAMCZODM-UHFFFAOYSA-N
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Description

N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide, also known as FBPA, is a chemical compound that has been the subject of scientific research due to its potential applications in cancer treatment. FBPA is a prodrug that can be converted into a boron-containing compound, which has been shown to be effective in cancer therapy.

Mechanism of Action

N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide is a prodrug that can be converted into a boron-containing compound. The boron atoms in this compound have a high affinity for neutrons, making them effective in BNCT. When N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide is administered to a patient, it is taken up by the cancer cells. The boron atoms in the compound then capture the neutrons from the neutron beam, causing nuclear fission and the release of high-energy particles that destroy the cancer cells.
Biochemical and Physiological Effects:
N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide has been shown to have low toxicity and is well-tolerated by patients. It is rapidly cleared from the bloodstream and is primarily metabolized by the liver. In preclinical studies, N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide has been shown to accumulate in cancer cells and to be effective in BNCT.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide in BNCT is that it can be administered orally, making it easier to use than other boron-containing compounds that require intravenous administration. However, one limitation of using N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide is that it has a short half-life, which may limit its effectiveness in BNCT.

Future Directions

There are several future directions for research on N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide. One direction is to investigate the use of N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop new boron-containing compounds that are more effective in BNCT and have longer half-lives. Finally, research could be conducted to investigate the use of N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide in the treatment of other diseases, such as autoimmune disorders and viral infections.
Conclusion:
N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide is a boron-containing compound that has potential applications in cancer treatment. It can be synthesized using a two-step process and has been shown to be effective in BNCT. Further research is needed to investigate the use of N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide in combination with other cancer therapies and to develop new boron-containing compounds that are more effective in BNCT.

Synthesis Methods

N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide can be synthesized using a two-step process. The first step involves the reaction of furan-2-ylmethylsulfanyl ethylamine with cyclobutanecarboxylic acid to form the intermediate compound, N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxylic acid. The second step involves the conversion of this intermediate compound into N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide by reacting it with thionyl chloride and then with ammonia.

Scientific Research Applications

N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide has been the subject of scientific research due to its potential applications in cancer treatment. Boron-containing compounds, such as N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide, can be used in boron neutron capture therapy (BNCT), a form of radiation therapy that involves the use of a neutron beam to irradiate boron-containing cells. The boron atoms in the cells capture the neutrons, which then undergo nuclear fission, releasing high-energy particles that destroy the cancer cells.

properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-12(10-3-1-4-10)13-6-8-16-9-11-5-2-7-15-11/h2,5,7,10H,1,3-4,6,8-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIDSZXAMCZODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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